molecular formula C10H13NO B3247075 Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine CAS No. 1807938-79-9

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No. B3247075
CAS RN: 1807938-79-9
M. Wt: 163.22
InChI Key: MCIKYKITSIYKKC-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of methanamine and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is not well understood. However, it is believed that this compound acts as a nucleophile in many reactions due to the presence of the amine group. Additionally, the chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine are not well documented. However, it is believed that this compound has low toxicity and is relatively safe to handle.

Advantages and Limitations for Lab Experiments

One of the main advantages of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is its high enantiomeric excess. This makes it an excellent starting material for the synthesis of chiral compounds. Additionally, this compound is relatively easy to synthesize and is readily available.
One of the main limitations of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is its cost. This compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the lack of detailed information on its biochemical and physiological effects can make it challenging to use in some experiments.

Future Directions

There are several future directions for the use of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine. One of the most promising directions is its use in drug discovery. This compound can be used as a starting material for the synthesis of various biologically active molecules. Additionally, the chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis.
Another future direction is the study of the biochemical and physiological effects of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine. This will help researchers better understand the potential applications of this compound and its safety profile.
Conclusion:
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a chiral compound that has several potential scientific research applications. Its high enantiomeric excess makes it an excellent starting material for the synthesis of chiral compounds, and its chiral nature makes it an excellent chiral auxiliary in asymmetric synthesis. While the biochemical and physiological effects of this compound are not well understood, it is believed to be relatively safe to handle. Overall, Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a promising compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine has several potential scientific research applications. One of the most promising applications is in the field of drug discovery. This compound can be used as a starting material for the synthesis of various biologically active molecules. Additionally, Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine can be used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.

properties

IUPAC Name

[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIKYKITSIYKKC-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 2
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 3
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 4
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 5
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 6
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine

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